molecular formula C12H20N2O2S B2961217 Ethyl 4-methyl-2-[(pentan-2-yl)amino]-1,3-thiazole-5-carboxylate CAS No. 852389-01-6

Ethyl 4-methyl-2-[(pentan-2-yl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B2961217
CAS No.: 852389-01-6
M. Wt: 256.36
InChI Key: MCYKJKYTGCCEQQ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[(pentan-2-yl)amino]-1,3-thiazole-5-carboxylate (CAS 852389-01-6) is a high-purity, research-grade chemical compound with a molecular formula of C12H20N2O2S and a molecular weight of 256.36 g/mol . This 1,3-thiazole derivative is structurally characterized by a carboxylate ester and a secondary amine substitution, making it a valuable scaffold in medicinal chemistry and heterocyclic compound research . Compounds within the 2-aminothiazole class have been identified as promising scaffolds in drug discovery due to their diverse biological activities . Research into similar 2-aminothiazole-5-carboxylate derivatives has shown their significant potential in the discovery and optimization of new therapeutic agents, particularly as hits in antileishmanial screenings and for investigating antimycobacterial properties . The molecular structure, featuring a hydrogen bond donor and acceptors, allows for specific intermolecular interactions, which is a key area of study in crystallography and materials science . This product is intended for laboratory research and chemical synthesis purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with care, referring to the corresponding Safety Data Sheet (SDS) and adhering to all laboratory safety protocols .

Properties

IUPAC Name

ethyl 4-methyl-2-(pentan-2-ylamino)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-5-7-8(3)13-12-14-9(4)10(17-12)11(15)16-6-2/h8H,5-7H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYKJKYTGCCEQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC1=NC(=C(S1)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 4-methyl-2-[(pentan-2-yl)amino]-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₂H₁₈N₂O₃S
  • CAS Number : 852389-01-6

The compound features a thiazole ring which is known for its diverse biological activities.

Antimicrobial Activity

Research has shown that compounds containing thiazole structures exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various pathogens.

Case Studies

  • Antileishmanial Activity :
    • A study screened a library of compounds for antileishmanial properties and identified derivatives of thiazoles, including this compound, as having notable activity against Leishmania species. The mechanism was linked to the inhibition of key metabolic pathways in the parasite .
  • Antitubercular Properties :
    • Another investigation focused on the inhibitory effects against Mycobacterium tuberculosis, where thiazole derivatives were found to disrupt cell wall synthesis, leading to bacterial death. This compound was part of a series that demonstrated promising results in vitro .

Cytotoxicity and Selectivity

While exploring the biological activity of this compound, it is essential to consider its cytotoxic effects on mammalian cells. Research indicates that certain thiazole derivatives can exhibit cytotoxicity; however, modifications in the molecular structure can enhance selectivity towards target pathogens while minimizing toxicity to human cells.

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntileishmanialLeishmania spp.Significant growth inhibition
AntitubercularMycobacterium tuberculosisInhibition of cell wall synthesis
CytotoxicityHuman fibroblastsModerate cytotoxic effects

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the thiazole ring and the alkyl amino group plays a crucial role in enhancing its interaction with biological targets.

Key Findings from SAR Studies:

  • Substitution Effects :
    • Variations at the 4-position of the thiazole ring have been shown to significantly affect antimicrobial potency. For instance, substituents that increase lipophilicity tend to enhance membrane permeability, improving efficacy against intracellular pathogens .
  • Optimization Strategies :
    • Researchers have explored various synthetic routes to optimize the compound's activity while reducing toxicity. The introduction of bulky groups at specific positions has been suggested to hinder metabolic degradation pathways that lead to toxicity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural variations among analogs involve substitutions at positions 2 and 4 of the thiazole ring. Below is a comparative analysis:

Compound Name Position 2 Substituent Position 4 Substituent Molecular Weight Melting Point (°C) Key Properties/Synthesis Insights
Ethyl 4-methyl-2-[(pentan-2-yl)amino]-1,3-thiazole-5-carboxylate (Target) Pentan-2-ylamino Methyl ~270.36* N/A Lipophilic; potential for enhanced membrane permeability
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate 4-Pyridinyl Methyl 260.31 N/A Aromatic; synthesized via coupling with ethyl 2-bromoacetoacetate
Ethyl 2-(tert-butoxycarbonyl(methyl)amino)-4-methylthiazole-5-carboxylate Protected methylamino (Boc) Methyl 314.38 N/A Improved solubility via amine protection
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate 4-(Trifluoromethyl)phenyl Methyl 315.31 87–89 Electron-withdrawing group; high purity (97%)
Ethyl 2-acetamido-4-methylthiazole-5-carboxylate Acetamido Methyl 228.27 N/A Moderate yield (74%); acylation route
Ethyl 2-[(butan-2-yl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Butan-2-ylamino Trifluoromethyl 312.32* N/A Increased electronegativity; potential for enhanced binding

*Calculated based on molecular formula.

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes and characterization techniques for Ethyl 4-methyl-2-[(pentan-2-yl)amino]-1,3-thiazole-5-carboxylate? A: The compound can be synthesized via cyclocondensation of β-amidothioamides with α-halocarbonyl derivatives, as demonstrated in analogous thiazole syntheses . Key steps include optimizing solvent choice (e.g., dioxane or ethanol), stoichiometric ratios, and reaction temperature (20–25°C). Characterization involves:

  • IR spectroscopy to confirm functional groups (e.g., νmax ~1700–1753 cm⁻¹ for ester carbonyl) .
  • NMR spectroscopy (¹H/¹³C) to verify substituent integration and aromaticity .
  • Mass spectrometry (EI) to validate molecular ion peaks and fragmentation patterns .

Advanced Synthetic Optimization

Q: How can reaction conditions be tailored to improve the yield of thiazole derivatives with branched alkylamino substituents? A: Yield optimization requires:

  • Catalyst screening : Triethylamine aids in deprotonation and intermediate stabilization .
  • Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the thiazole core .
  • Temperature control : Slow addition of reagents at 20–25°C minimizes side reactions .
    Contradictions in yield between similar derivatives (e.g., 68–73% in ) may arise from steric hindrance from the pentan-2-yl group, necessitating extended reaction times.

Structural Ambiguity Resolution

Q: How are crystallographic methods employed to resolve conflicting spectral data for thiazole derivatives? A: Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation. For example, Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate was resolved using SHELXL (R factor = 0.058) . Software like WinGX integrates SHELX workflows for refinement and ORTEP for visualizing anisotropic displacement ellipsoids . Discrepancies between experimental and theoretical NMR shifts can be cross-validated via SCXRD bond-length analysis .

Biological Activity Evaluation

Q: How would you design experiments to assess this compound’s potential as an IRES inhibitor in cancer models? A:

  • In vitro assays : Use bicistronic reporter constructs (e.g., T47D cells with IGF1R IRES) to measure translational inhibition, comparing activity to lead compound W (IC₅₀ via dose-response curves) .
  • Control experiments : Include cycloheximide (translation elongation inhibitor) to distinguish IRES-specific effects .
  • SAR profiling : Modify the pentan-2-yl group to assess steric/electronic impacts on bioactivity .

Data Contradiction Analysis

Q: How should researchers address inconsistencies between observed and theoretical spectral data? A:

  • Multi-technique validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra .
  • Purity checks : Recrystallization (e.g., ethanol-DMF mixtures) removes impurities that distort spectral peaks .

Computational Docking Studies

Q: What methodologies are used to predict binding interactions of this thiazole derivative with biological targets? A:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions (e.g., binding poses of analogous compounds in ).
  • Free energy calculations : MM-GBSA or MM-PBSA refine affinity predictions.
  • Dynamics simulations : MD trajectories (100 ns) assess binding stability under physiological conditions .

Structure-Activity Relationship (SAR) Strategies

Q: What structural modifications to the thiazole core could enhance bioactivity? A:

  • Substituent variation : Replace the pentan-2-yl group with aryl (e.g., 4-nitrophenyl) or heteroaryl moieties to modulate lipophilicity .
  • Ester hydrolysis : Convert the ethyl ester to a carboxylic acid for improved solubility .
  • Halogenation : Introduce Cl or Br at the 4-methyl position to enhance target affinity .

Crystallographic Software Selection

Q: What criteria guide the choice of software for refining crystal structures of thiazole derivatives? A:

  • Data quality : SHELXL is preferred for high-resolution (<1.0 Å) datasets, while SHELXD/SHELXE handle partial or twinned data .
  • Automation : WinGX pipelines streamline data processing and CIF generation .
  • Visualization : ORTEP-for-Windows aids in interpreting thermal ellipsoids and packing diagrams .

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